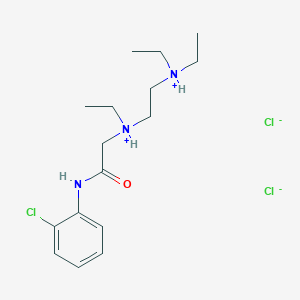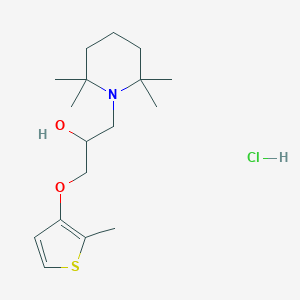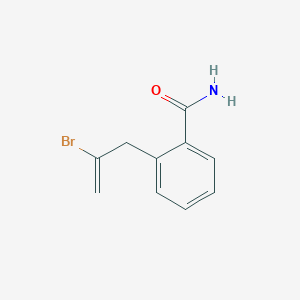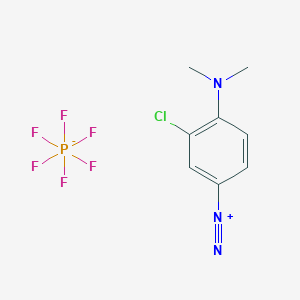![molecular formula C38H62O2 B013003 4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]- CAS No. 19719-70-1](/img/structure/B13003.png)
4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl] is a chemical compound that has gained significant attention in scientific research. It belongs to the class of norcaradiene compounds that have shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of 4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl] is not fully understood. However, studies have shown that it may act as an inhibitor of certain enzymes involved in cancer cell growth. It may also have antioxidant properties that help protect cells against oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl] has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It may also have anti-inflammatory and antioxidant properties that help protect cells against damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl] in lab experiments include its potential use as an anticancer agent and its ability to inhibit certain enzymes involved in cancer cell growth. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]. These include further studies to fully understand its mechanism of action, potential side effects, and its use in combination with other anticancer agents. In addition, it may also be studied for its potential use in other fields of research, such as catalysis and material science.
In conclusion, 4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl] is a promising compound that has shown potential in various fields of scientific research. Its potential use as an anticancer agent and its ability to inhibit certain enzymes involved in cancer cell growth make it a promising area of study for future research. However, further studies are needed to fully understand its mechanism of action, potential side effects, and its use in combination with other anticancer agents.
Synthesemethoden
The synthesis of 4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl] involves the reaction of 1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadiene with norbornadiene in the presence of a catalyst. This reaction results in the formation of the norcaradiene compound, which can be further purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl] has shown promising results in various fields of scientific research. It has been studied for its potential use in organic synthesis, catalysis, and material science. In addition, it has also been studied for its biological activity, including its potential use as an anticancer agent.
Eigenschaften
CAS-Nummer |
19719-70-1 |
|---|---|
Produktname |
4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]- |
Molekularformel |
C38H62O2 |
Molekulargewicht |
550.9 g/mol |
IUPAC-Name |
1,3,5-tritert-butyl-3-[(1,3,5-tritert-butyl-4-oxocyclohexa-2,5-dien-1-yl)methyl]bicyclo[4.1.0]hept-4-en-2-one |
InChI |
InChI=1S/C38H62O2/c1-30(2,3)24-21-37(34(13,14)15,29(40)38(22-25(24)38)35(16,17)18)23-36(33(10,11)12)19-26(31(4,5)6)28(39)27(20-36)32(7,8)9/h19-21,25H,22-23H2,1-18H3 |
InChI-Schlüssel |
BAIDKDXBWGVUKI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(C(=O)C2(C1C2)C(C)(C)C)(CC3(C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(C(=O)C2(C1C2)C(C)(C)C)(CC3(C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Synonyme |
1,3,5-Tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]norcaran-4-en-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)

![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)




![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)


